molecular formula C15H21NO4 B2948544 (S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate CAS No. 79069-54-8

(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate

Cat. No.: B2948544
CAS No.: 79069-54-8
M. Wt: 279.336
InChI Key: SYUMPFHICOKGEB-CYBMUJFWSA-N
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Description

(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. It is known for its role as an intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate typically involves the protection of the hydroxyl group of (S)-3-hydroxy-2-(benzyloxy)propanoic acid with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the carbamate linkage. The reaction conditions often include the use of tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM) .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, particularly those with chiral centers.

    Industry: It is employed in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid
  • tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate

Uniqueness

(S)-tert-butyl 3-(benzyloxy)-1-oxopropan-2-ylcarbamate is unique due to its specific chiral configuration and the presence of both benzyloxy and tert-butoxycarbonyl groups. These structural features confer distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in the synthesis of enantiomerically pure compounds .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-3-phenylmethoxypropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-9,13H,10-11H2,1-3H3,(H,16,18)/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUMPFHICOKGEB-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)NC(C=O)COCc1ccccc1

Synthesis routes and methods II

Procedure details

A cold (10° C.) solution of O-benzyl-N1-methoxy-N1-methyl-N2-(tert-butoxycarbonyl)serinamide (6.27 g, 18.5 mmol) in diethyl ether (312 mL) was treated in portions with LAH (780 mg, 20.6 mmol). The reaction was stirred under inert atmosphere for 30 min and quenched at 0° C. by the addition of a solution of KHSO4 (16 g) in water (75 mL). The mixture was diluted with 1 M aqueous HCl (60 mL), and the organic layer was washed with brine, dried over MgSO4 and concentrated in vacuo to a yellow oil. Purification by silica gel chromatography (10% to 50% EtOAc/hexanes) afforded the title compound as a colorless oil. 1H NMR (500 MHz, CDCl3) δ 9.64 (s, 1H), 7.38-7.26 (m, 5H), 5.42 (d, J=5.0 Hz, 1H), 4.51 (dd, J=12.0, 19.5 Hz, 2H), 4.32 (d, J=4.01-3.99 (m, 1H), 3.73-3.70 (m, 1H), 1.46 (s, 9H). ES MS (M+1−100, for loss of BOC group)=180.1.
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780 mg
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